![molecular formula C16H21BF3NO3 B2843119 4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester CAS No. 2377608-19-8](/img/structure/B2843119.png)
4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester” is a compound with the linear formula C16H21BF3NO3 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, are used in various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another reaction is the catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry
Synthetic Intermediates for Organic Synthesis
Phenylboronic acid pinacol esters are utilized as versatile intermediates in organic synthesis, including the formation of alkene-1,1-diboronic esters through condensation reactions. These intermediates are valuable for further transformations into various functional groups, demonstrating their broad applicability in synthetic organic chemistry (Matteson & Tripathy, 1974).
Fluorescent Sensors
Development of fluorescent sensors for detecting trace amounts of water, where phenylboronic acid pinacol esters are employed to create highly sensitive PET-type fluorescent sensors. This application highlights their role in environmental monitoring and analytical chemistry (Miho et al., 2021).
Light Emission in Polymers
Utilization in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers for tailored light emission. This demonstrates their contribution to materials science, particularly in the development of new materials with specific optical properties (Neilson et al., 2007).
Medicinal Chemistry and Drug Delivery
Responsive Polymeric Materials
Creation of oxidation-responsive poly(amino ester)s containing arylboronic ester and self-immolative motifs for potential use in drug delivery systems. These materials can degrade in response to specific stimuli, offering a mechanism for controlled release of therapeutics (Song et al., 2013).
H2O2-Cleavable Poly(ester-amide)s
Design of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization, incorporating phenylboronic acid ester into the polymer backbone. This innovative approach to polymer design could be significant for developing responsive materials in various biomedical applications (Cui et al., 2017).
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound’s stability in water could potentially influence its action, efficacy, and stability .
Direcciones Futuras
The future directions of research on “4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester” and similar compounds are likely to continue focusing on their applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . The development of new synthesis protocols and the exploration of new chemical reactions are potential areas of future research .
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BF3NO3/c1-14(2)15(3,4)24-17(23-14)12-8-6-11(7-9-12)10-21(5)13(22)16(18,19)20/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORINYPZCOZOYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

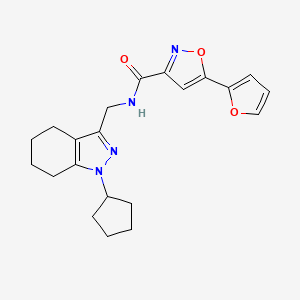
![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)
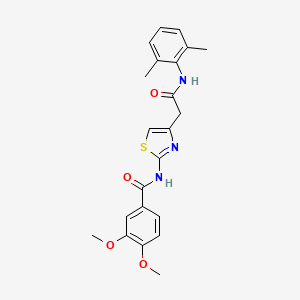
![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)
![N-[3-[2-(Hydroxymethyl)-6-azaspiro[2.5]octan-6-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2843042.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2843047.png)
![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)
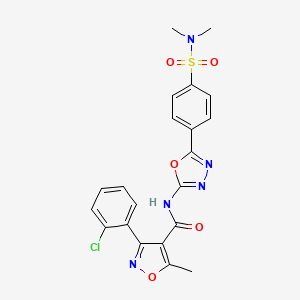
![N-butyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843052.png)
![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2843055.png)
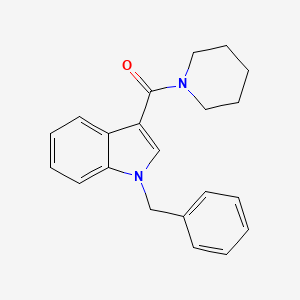
![N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2843057.png)
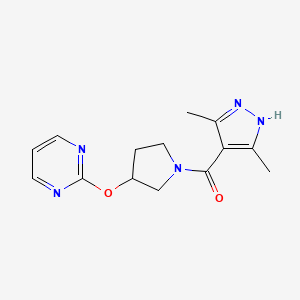
![2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole](/img/structure/B2843059.png)